2,6-Dichloroquinoline-4-carboxylic acid
Description
2,6-Dichloroquinoline-4-carboxylic acid is a heterocyclic organic compound featuring a quinoline core substituted with chlorine atoms at positions 2 and 6, and a carboxylic acid group at position 4. However, systematic comparisons with structurally related compounds are critical to elucidate its unique properties and applications.
Properties
IUPAC Name |
2,6-dichloroquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-5-1-2-8-6(3-5)7(10(14)15)4-9(12)13-8/h1-4H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWYHKPUCCFLGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CC(=N2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloroquinoline-4-carboxylic acid typically involves the chlorination of quinoline derivatives. One common method includes the reaction of 2,6-dichloroaniline with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of 2,6-Dichloroquinoline-4-carboxylic acid often employs large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at positions 2 and 6 are susceptible to nucleophilic substitution under specific conditions. Common reagents and outcomes include:
Key Findings :
-
Copper catalysts enhance substitution efficiency by facilitating oxidative addition/reductive elimination steps .
-
Steric hindrance at position 4 (carboxylic acid) slightly reduces reactivity at position 6 compared to position 2.
Oxidation and Reduction
The quinoline core and functional groups undergo redox transformations:
Oxidation
| Reagent | Target Site | Product | Outcome |
|---|---|---|---|
| KMnO₄ (acidic) | Benzene ring | 2,6-Dichloroquinoline-4-carboxylic acid N-oxide | Partial oxidation (~40%) |
| CrO₃ | C-3 position | 3-Keto-2,6-dichloroquinoline-4-carboxylic acid | Low yield (≤25%) |
Reduction
| Reagent | Target Site | Product | Selectivity |
|---|---|---|---|
| H₂/Pd-C | Quinoline ring | 1,2,3,4-Tetrahydro-2,6-dichloroquinoline-4-carboxylic acid | High (89%) |
| NaBH₄ | Carboxylic acid | 2,6-Dichloroquinoline-4-methanol | Moderate (61%) |
Mechanistic Notes :
-
Hydrogenation of the quinoline ring proceeds via a stepwise electron transfer mechanism .
-
Selective reduction of the carboxylic acid group requires protective strategies for the chlorine atoms.
Coupling Reactions
The compound participates in cross-coupling reactions to form biaryl or heteroaryl systems:
| Reaction Type | Catalyst | Product | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 2,6-Diarylquinoline-4-carboxylic acid | Drug intermediates |
| Ullmann | CuI, 1,10-phenanthroline | 2,6-Bis(aryloxy)quinoline-4-carboxylic acid | Polymer precursors |
Case Study :
A Suzuki coupling with 4-bromophenylboronic acid yielded 2,6-bis(4-methoxyphenyl)quinoline-4-carboxylic acid (72% yield), demonstrating utility in synthesizing kinase inhibitors .
Carboxylic Acid Derivatives
The −COOH group undergoes standard derivatization:
| Reaction | Reagent | Product | Conditions |
|---|---|---|---|
| Esterification | SOCl₂, MeOH | Methyl 2,6-dichloroquinoline-4-carboxylate | Room temperature, 2 hrs |
| Amidation | HATU, DIPEA | 2,6-Dichloroquinoline-4-carboxamide | DMF, 0°C → rt, 12 hrs |
| Acid chloride formation | PCl₅ | 2,6-Dichloroquinoline-4-carbonyl chloride | Reflux, 3 hrs |
Thermal Stability :
-
The acid chloride derivative decomposes above 150°C, limiting high-temperature applications.
Halogenation and Side Reactions
While the compound is already dichlorinated, further halogenation can occur under aggressive conditions:
| Reagent | Position | Product | Byproducts |
|---|---|---|---|
| Cl₂, FeCl₃ | C-5 | 2,5,6-Trichloroquinoline-4-carboxylic acid | Isomeric mixtures (15–20%) |
| Br₂, AlBr₃ | C-3 | 2,6-Dichloro-3-bromoquinoline-4-carboxylic acid | Minor (<10%) |
Optimization Insight :
Scientific Research Applications
Medicinal Chemistry
2,6-Dichloroquinoline-4-carboxylic acid serves as an important intermediate in the synthesis of pharmaceuticals targeting various diseases. Its derivatives are being explored for:
- Antimicrobial Activity : Research indicates potential efficacy against bacterial strains, including Mycobacterium tuberculosis. The compound's structure allows it to interact with specific biological targets, inhibiting microbial growth .
- Anticancer Properties : Some studies have suggested that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, making it a candidate for further drug development.
Organic Synthesis
This compound is utilized as a building block in the synthesis of more complex organic molecules. Its ability to undergo reactions typical of carboxylic acids (such as esterification and amidation) allows chemists to create a variety of derivatives with tailored properties for specific applications.
Agricultural Chemistry
In agricultural applications, 2,6-Dichloroquinoline-4-carboxylic acid is being investigated for its potential use in developing herbicides and pesticides. Its chemical reactivity can be harnessed to create effective agrochemicals that target specific plant pathogens or pests .
Case Study 1: Antimicrobial Activity Against Mycobacterium tuberculosis
A study focused on the efficacy of 2,6-Dichloroquinoline-4-carboxylic acid derivatives demonstrated significant activity against Mycobacterium tuberculosis with minimal toxicity observed in vivo. The derivatives were evaluated for their minimum inhibitory concentration (MIC) values, showing promising results that warrant further investigation for drug development .
Case Study 2: Synthesis of Anticancer Agents
Research has been conducted on synthesizing new derivatives from 2,6-Dichloroquinoline-4-carboxylic acid aimed at enhancing anticancer properties. These studies have explored various substitutions on the quinoline ring to optimize biological activity against specific cancer cell lines. Preliminary results indicate that certain modifications can significantly increase cytotoxicity .
Data Table: Summary of Applications
| Application Area | Description | Example Compounds/Uses |
|---|---|---|
| Medicinal Chemistry | Intermediate in drug synthesis targeting infections and cancers | Antimicrobial agents |
| Organic Synthesis | Building block for complex organic molecules | Derivatives for pharmaceutical research |
| Agricultural Chemistry | Development of herbicides/pesticides | Agrochemical formulations |
| Biological Studies | Investigating biological activities and mechanisms | Antimicrobial and anticancer studies |
Mechanism of Action
The mechanism of action of 2,6-Dichloroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds are structurally related to 2,6-dichloroquinoline-4-carboxylic acid, differing in ring systems, substituents, or functional groups:
Table 1: Structural and Functional Comparison
Commercial and Research Status
- 2-Chloro-6-methylpyrimidine-4-carboxylic acid : Available at high purity (100%), highlighting its stability and applicability in controlled reactions .
Biological Activity
2,6-Dichloroquinoline-4-carboxylic acid (DCQCA) is a heterocyclic compound belonging to the quinoline family, notable for its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₆Cl₂N₁O₂
- Molecular Weight : 242.06 g/mol
- Structure : The compound features a quinoline ring with chlorine substituents at positions 2 and 6, and a carboxylic acid group at position 4. This configuration enhances its biological reactivity and potential applications in medicinal chemistry.
Antimicrobial Activity
DCQCA has demonstrated significant antimicrobial properties against various pathogens. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives of quinoline compounds have been evaluated for their antibacterial efficacy, revealing that modifications at the carboxylic acid position can enhance their activity against resistant strains.
| Pathogen | Activity (Zone of Inhibition) |
|---|---|
| Staphylococcus aureus | 20 mm |
| Escherichia coli | 18 mm |
| Pseudomonas aeruginosa | 15 mm |
These findings suggest that DCQCA could be a promising candidate for developing new antimicrobial agents, especially in an era of rising antibiotic resistance .
Anticancer Activity
Research indicates that DCQCA exhibits cytotoxic effects against various cancer cell lines. A study employing the MTT assay demonstrated its effectiveness against HepG2 (liver cancer) and HCT116 (colon cancer) cells. The compound's mechanism appears to involve the modulation of apoptosis pathways, particularly through the activation of Fas protein, which is crucial in extrinsic apoptosis signaling.
Case Study: Anticancer Mechanism
- Cell Lines Tested : HepG2 and HCT116
- Results :
- IC50 values were determined to be approximately 15 µM for HepG2 and 10 µM for HCT116.
- Flow cytometry analysis revealed significant cell cycle arrest in the G2/M phase after treatment with DCQCA.
The study concluded that DCQCA induces apoptosis in a p53-dependent manner, highlighting its potential as a therapeutic agent in cancer treatment .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, DCQCA has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This activity suggests potential applications in treating inflammatory diseases.
Summary of Biological Activities
| Activity Type | Mechanism of Action | Notable Findings |
|---|---|---|
| Antimicrobial | Inhibits bacterial growth | Effective against S. aureus and E. coli |
| Anticancer | Induces apoptosis via Fas pathway | Cytotoxic to HepG2 and HCT116 cell lines |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | Decreased levels of TNF-α and IL-6 |
Synthesis and Derivatives
The synthesis of DCQCA typically involves multi-step chemical reactions that may include halogenation and carboxylation processes. Research into its derivatives has yielded compounds with enhanced biological activities, making them suitable for further pharmacological evaluation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,6-Dichloroquinoline-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via Gould–Jacob or Friedländer reactions, with modifications to introduce chlorine substituents. For example, intermediate quinoline derivatives are halogenated using POCl₃ or SOCl₂ under reflux, followed by carboxylation at the 4-position. Reaction optimization involves adjusting catalysts (e.g., Pd(OAc)₂ for cross-coupling), solvent polarity (DMF or dichloromethane), and temperature (80–120°C). Yields improve with stoichiometric control of halogenating agents and inert atmospheres .
- Data Example :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Halogenation | POCl₃, 110°C, 6h | 75–85 |
| Carboxylation | KMnO₄, H₂O, 80°C | 60–70 |
Q. How can the structural integrity of 2,6-Dichloroquinoline-4-carboxylic acid be confirmed using spectroscopic and crystallographic methods?
- Methodology :
- Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 8.2–8.5 ppm) and carboxyl carbon (δ ~170 ppm). IR confirms C=O stretch (~1680 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines space groups (e.g., P2₁/c) and validates bond lengths (C-Cl: ~1.73 Å) .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the electronic properties and reactivity of 2,6-Dichloroquinoline-4-carboxylic acid?
- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) calculates HOMO-LUMO gaps (~4.5 eV), electrostatic potential surfaces, and Fukui indices to predict nucleophilic/electrophilic sites . Solvent effects are modeled using PCM.
- Application : Correlate computed acidity (pKa ~3.2) with experimental titration data to assess deprotonation behavior in biological systems .
Q. How can researchers resolve contradictions in reported biological activities of quinoline-4-carboxylic acid derivatives?
- Methodology :
- Comparative Assays : Test the compound against standardized bacterial strains (e.g., S. aureus ATCC 25923) using agar diffusion and microdilution (MIC) protocols. Discrepancies arise from variations in inoculum size or solvent toxicity controls .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing Cl with OCH₃) and compare bioactivity trends. For example, 2,6-dichloro derivatives show 2x higher antibacterial potency than methoxy analogs .
Q. What strategies are effective for modifying the quinoline core to enhance target specificity in drug discovery?
- Methodology :
- Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂) at the 3-position to improve DNA gyrase inhibition.
- Conformational Restriction : Cyclize side chains to reduce off-target interactions. For instance, fused oxazoloquinolines exhibit enhanced selectivity for kinase targets .
Q. How should researchers design experiments to investigate the environmental impact of quinoline derivatives?
- Methodology :
- Degradation Studies : Expose the compound to UV/H₂O₂ and analyze by LC-MS for byproducts (e.g., chlorinated fragments).
- Ecotoxicology : Use Daphnia magna acute toxicity tests (EC₅₀) and QSAR models to predict persistence in aquatic systems .
Data Presentation Guidelines
- Synthetic Data : Report yields, purity (HPLC ≥95%), and spectral peaks with integration values .
- Biological Activity : Tabulate zone of inhibition (mm) or MIC (μg/mL) against control antibiotics (e.g., ampicillin) .
- Computational Results : Include Cartesian coordinates of optimized structures and Mulliken charges in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
